2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS2/c1-4-12(24-16-21-17-9-22(16)3)13(23)18-15-20-19-14(25-15)11-8-6-5-7-10(11)2/h5-9,12H,4H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXYQDHNHYMSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2C)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The 4-methyl-4H-1,2,4-triazol-3-yl and 1,3,4-thiadiazol-2-yl moieties are often synthesized separately before being linked together.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions (temperature, pressure, solvent) would be optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linker between the triazole and butanamide moieties is susceptible to nucleophilic substitution under specific conditions.
Key Findings :
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Alkylation typically occurs in polar aprotic solvents (DMF, THF) with bases like NaH or K₂CO₃ .
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Arylation reactions require transition-metal catalysts (e.g., CuI) and ligands .
Condensation Reactions Involving the Amide Group
The butanamide group can participate in condensation with aldehydes or amines to form Schiff bases or urea derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Schiff Base Formation | R-CHO (aldehydes), acid/base catalysis | Imine-linked derivatives | |
| Urea Formation | R-NCO (isocyanates) | Urea-bridged analogs |
Mechanistic Insight :
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Schiff base formation is pH-dependent, favoring mild acidic conditions (acetic acid) .
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Urea derivatives are synthesized via reaction with isocyanates in anhydrous DCM .
Hydrolysis of the Amide Bond
The amide bond in the butanamide chain can undergo hydrolysis under acidic or basic conditions.
Notable Observations :
Oxidation of the Thioether Group
The thioether (-S-) group can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-).
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | |
| mCPBA | DCM, 0°C → RT | Sulfone derivative |
Structural Impact :
-
Sulfoxidation enhances polarity and potential hydrogen-bonding capacity .
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Sulfone formation is irreversible and stabilizes the molecule against further oxidation .
Cyclization Reactions
Proximity of functional groups may enable intramolecular cyclization.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Triazole-Thiadiazole Fusion | PPh₃, I₂, DMF, 80°C | Macrocyclic fused heterocycles | |
| Lactam Formation | DCC, DMAP, CH₂Cl₂ | Cyclic lactam derivatives |
Synthetic Utility :
-
Macrocyclic products exhibit enhanced rigidity and potential bioactivity .
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Lactamization requires activation of the carboxylate group .
Electrophilic Aromatic Substitution (EAS) on Thiadiazole
The o-tolyl group attached to the thiadiazole ring may undergo EAS reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted thiadiazole derivatives | |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonic acid derivatives |
Regioselectivity :
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial activity. These compounds have been tested against various bacteria and fungi. For example:
- Antibacterial Activity : Triazole derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole derivative 1 | 0.25 | MRSA |
| Triazole derivative 2 | 0.5 | E. coli |
| Triazole derivative 3 | 1.0 | Bacillus subtilis |
- Antifungal Activity : The compound has also demonstrated antifungal properties against species like Candida albicans, showing MIC values comparable to established antifungal agents .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. In vitro assays indicate that these compounds can inhibit the proliferation of various cancer cell lines. The mechanisms underlying their anticancer activity may include:
- Inhibition of Enzymes : The triazole moiety can disrupt enzymes essential for cancer cell survival.
- Interference with Nucleic Acid Synthesis : Indole derivatives may inhibit nucleic acid synthesis in cancer cells.
Material Science Applications
Beyond biological applications, triazoles have gained traction in material science due to their unique electronic properties. Research indicates that these compounds can be utilized in:
- Nonlinear Optical Materials : The incorporation of triazole units into polymer matrices has shown promise for developing materials with nonlinear optical properties .
Case Studies
Several case studies highlight the effectiveness of similar compounds in practical applications:
- Antimicrobial Agents : A study demonstrated the successful use of triazole derivatives in treating infections caused by resistant bacterial strains.
- Cancer Treatment : Clinical trials involving triazole-based compounds have shown promising results in reducing tumor sizes in specific types of cancers.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole
1,3,4-Thiadiazole derivatives
N-Substituted butanamides
Uniqueness
This compound is unique due to its combination of the 4-methyl-4H-1,2,4-triazol-3-yl and 1,3,4-thiadiazol-2-yl moieties, which are not commonly found together in other compounds. This unique structure may confer distinct chemical and biological properties.
Biological Activity
The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)butanamide is a derivative of triazole and thiadiazole, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on various studies, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of the compound features a triazole ring and a thiadiazole moiety, which are essential for its biological activity. The presence of sulfur in the thioether linkage enhances its interaction with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antibacterial properties. For example, compounds similar to 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)butanamide have shown effectiveness against various Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 8 µg/mL |
| Triazole Derivative B | Escherichia coli | 16 µg/mL |
| Triazole Derivative C | Pseudomonas aeruginosa | 32 µg/mL |
Studies indicate that the introduction of specific substituents on the triazole ring can enhance antibacterial activity. For instance, compounds containing a phenyl group at the 5-position showed improved efficacy against resistant strains compared to traditional antibiotics such as ciprofloxacin .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. The compound has been evaluated for its antifungal activity against various fungal strains:
| Fungal Strain | Activity Level | Reference |
|---|---|---|
| Candida albicans | Moderate | |
| Aspergillus niger | High | |
| Cryptococcus neoformans | Low |
The mechanism of action is believed to involve the inhibition of ergosterol synthesis in fungal cell membranes.
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation:
| Cancer Cell Line | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| HeLa (Cervical) | 70% | 15 |
| MCF-7 (Breast) | 65% | 20 |
| A549 (Lung) | 55% | 25 |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have also been investigated. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 60% |
| IL-6 | 50% |
| IL-1 beta | 45% |
These results indicate potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of triazole derivatives showed that modifications at the 5-position significantly enhanced antibacterial activity against resistant bacterial strains. The tested compound exhibited MIC values comparable to established antibiotics .
- Anticancer Screening : In vitro studies on human cancer cell lines revealed that certain modifications to the structure led to increased cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .
Q & A
Q. What are the critical steps in synthesizing 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)butanamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential coupling of the triazole-thiol moiety to the thiadiazol-2-amine core via a butanamide linker. Key steps include:
- Thiolation : Reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with α-bromobutanamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling : Use of coupling agents like EDC/HOBt for amide bond formation between intermediates .
- Optimization : Parameters such as temperature (60–80°C), solvent polarity (DMF > ethanol), and catalyst (triethylamine) significantly impact yield. A Design of Experiments (DOE) approach is recommended to balance time and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Combine ¹H/¹³C NMR to verify proton environments (e.g., o-tolyl methyl groups at δ 2.3–2.5 ppm) and carbonyl resonances (δ 165–170 ppm). IR confirms thioether (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition points (typically >200°C for triazole-thiadiazole hybrids) .
- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. Thioether linkages may hydrolyze under strongly acidic/basic conditions (pH < 2 or >10) .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or tubulin. The triazole-thio moiety often binds to ATP pockets or metal ions in enzymes .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the thioether or amide sites .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number (e.g., MDA-MB-231 vs. MCF-7) and compound purity.
- Metabolite Screening : Use LC-MS to identify degradation products that may confound activity (e.g., hydrolysis of the amide bond in serum) .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Methodological Answer :
- Substituent Modulation : Compare analogs with varied substituents (Table 1). For example:
| Substituent on Triazole | IC₅₀ (μM) | Target |
|---|---|---|
| 4-Methyl (parent) | 2.1 | Kinase X |
| 4-Ethyl | 1.5 | Kinase X |
| 4-Phenyl | 5.8 | Kinase Y |
- Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole to enhance metabolic stability .
Q. What advanced synthetic techniques enhance scalability for in vivo studies?
- Methodological Answer :
- Flow Chemistry : Optimize exothermic steps (e.g., thiolation) in continuous reactors to improve safety and yield .
- Microwave-Assisted Synthesis : Reduce reaction times for amide coupling (e.g., 30 minutes vs. 12 hours) .
Data Contradiction Analysis
Q. Why might cytotoxicity vary between enzymatic and cell-based assays?
- Methodological Answer :
- Membrane Permeability : LogP values >3 (calculated via ChemAxon) improve cellular uptake but may reduce solubility, skewing IC₅₀ results .
- Off-Target Effects : Use CRISPR knockout models to validate target specificity .
Methodological Best Practices
Q. How should researchers handle hygroscopic or light-sensitive intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
